molecular formula C24H26N2O4 B2474842 1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 904009-89-8

1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No. B2474842
CAS RN: 904009-89-8
M. Wt: 406.482
InChI Key: UZBCVSAVHBXGLP-UHFFFAOYSA-N
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Description

1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N2O4 and its molecular weight is 406.482. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with chromene cores have been synthesized and evaluated for their biological properties. For instance, novel compounds incorporating the chromene structure have shown antibacterial activity against several bacteria, highlighting their potential as antimicrobial agents. The synthesis involves key intermediates like ethyl 2-oxo-2H-chromene-3-carboxylate, indicating the versatility of chromene derivatives in creating biologically active molecules (C. K. Ramaganesh et al., 2010).

Anticancer and Cytotoxic Activities

Chromene derivatives have also been explored for their anticancer properties. Synthesis of compounds like substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles has shown anti-proliferative activities against human breast cancer cell lines, indicating the potential of chromene derivatives in cancer therapy (I. Parveen et al., 2017).

Enzyme Inhibition and Therapeutic Applications

Certain chromene derivatives have been identified as inhibitors of soluble epoxide hydrolase, a target for various diseases. The compounds' synthesis and evaluation demonstrate the potential for therapeutic applications in disease models, showcasing the functional diversity of chromene-based compounds (R. Thalji et al., 2013).

Chemosensors

Chromene derivatives have been synthesized for use as chemosensors. For example, a compound was developed for the selective detection of Cu2+ and H2PO4− ions, demonstrating the utility of chromene-based molecules in analytical chemistry (Xianjiao Meng et al., 2018).

Analgesic Effects

Novel chromene derivatives acting as δ-opioid agonists have shown analgesic effects in mouse models, highlighting the potential of these compounds in pain management (S. Chaudhari et al., 2013).

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2-methyl-4-oxo-3-phenyl-4h-chromen-7-yl acetate , have been used in early discovery research

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other chromen derivatives

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It is known that similar compounds, such as baicalin, a key flavonoid found in the roots of scutellaria baicalensis, have anti-oxidative, anti-inflammatory, antitumor and anti-apoptotic activities . These activities suggest that the compound could potentially affect pathways related to inflammation, oxidative stress, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the potential anti-oxidative, anti-inflammatory, antitumor and anti-apoptotic activities of similar compounds , it is possible that this compound could have similar effects

properties

IUPAC Name

1-[2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-16-22(17-5-3-2-4-6-17)23(27)20-8-7-19(15-21(20)30-16)29-14-13-26-11-9-18(10-12-26)24(25)28/h2-8,15,18H,9-14H2,1H3,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBCVSAVHBXGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

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